molecular formula C12H18N2O2 B1527627 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol CAS No. 761440-87-3

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Cat. No. B1527627
M. Wt: 222.28 g/mol
InChI Key: PLRKSIZPNZPJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Amino-3-methoxyphenyl)piperidin-4-ol” is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 . It’s also known as 1-(3-methoxybenzyl)-4-piperidinylamine .


Molecular Structure Analysis

The InChI code for “1-(4-Amino-3-methoxyphenyl)piperidin-4-ol” is 1S/C12H18N2O/c1-16-13-4-2-3-11(9-13)10-15-7-5-12(14)6-8-15/h2-4,9,12H,5-8,10,14H2,1H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of a similar compound, “1-(4-Methoxyphenyl)piperidin-3-ol”, is 372.3±37.0 °C, and the predicted density is 1.134±0.06 g/cm3 .

Scientific Research Applications

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

  • Summary of the Application : These compounds were synthesized via a Schiff bases reduction route. They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .
  • Methods of Application or Experimental Procedures : The compounds were synthesized via a Schiff bases reduction route .
  • Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one

  • Summary of the Application : This compound is a novel potent analgesic .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound was found to have potent analgesic effects .

properties

IUPAC Name

1-(4-amino-3-methoxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-16-12-8-9(2-3-11(12)13)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRKSIZPNZPJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00722558
Record name 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

CAS RN

761440-87-3
Record name 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00722558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-2-(methyloxy)-1-nitrobenzene (3.0 g, 17.5 mmol), 4-hydroxypiperidine (1.77 g, 17.5 mmol) and potassium carbonate (2.9 g, 21 mmol) in DMSO was stirred for 24 h. The reaction was diluted with water and extracted three times with Ethyl acetate. The combined organic solutions were dried over MgSO4 and concentrated. The resulting residue was stirred in ethanol and acetic acid with 10% Pd/C under 30 psi of hydrogen for 16 hr. The reaction was filtered through a pad of celite, rinsed with Ethyl acetate. The filtrate was concentrated and dissolved in methylene chloride. The organic solution was washed with saturated sodium bicarbonate, dried over MgSO4, and concentrated to give 1-[4-amino-3-(methyloxy)phenyl]-4-piperidinol (2.44 g, 63% yield over 2 steps). 1H NMR (400 MHz, d6-DMSO) δ 6.49-6.45 (m, 2H), 6.27 (dd, J=8.4 and 2.4 Hz, 1H), 4.60 (d, J=4.0 Hz, 1 H), 4.18 (s, 2H), 3.71 (s, 3H), 3.54-3.48 (m, 1H), 3.25-3.22 (m, 2H), 2.63-2.56 (M, 2H), 1.80-1.76 (m, 2H), 1.51-1.42 (m, 2H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Reactant of Route 2
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-(4-Amino-3-methoxyphenyl)piperidin-4-ol

Citations

For This Compound
3
Citations
Y Sugimoto, DB Sawant, HA Fisk, L Mao, C Li… - Bioorganic & medicinal …, 2017 - Elsevier
New targeted therapy approaches for certain subtypes of breast cancer, such as triple-negative breast cancers and other aggressive phenotypes, are desired. High levels of the mitotic …
Number of citations: 30 www.sciencedirect.com
SN Chettiar - 2013 - rave.ohiolink.edu
Cancer is a complex group of distinct genetic disease having common hallmarks. Cancer is characterized by abnormal and uncontrolled cell growth, and may acquire the ability to …
Number of citations: 2 rave.ohiolink.edu
DI Remillard - 2018 - search.proquest.com
Factors that regulate chromatin structure collaborate with transcription factors to establish and maintain cellular expression programs in both normal physiology and disease. Small …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.